1S/C8H9N3O2/c1-13-7-3-6-5(2-4(7)9)10-8(12)11-6/h2-3H,9H2,1H3,(H2,10,11,12)
. COc1cc2NC(=O)Nc2cc1N
.
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula and a molecular weight of 179.18 g/mol. This compound is classified under the category of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both amino and methoxy groups in its structure contributes to its unique chemical properties and potential therapeutic uses.
The compound is synthesized primarily through the condensation of o-phenylenediamine with formic acid or its derivatives. This method allows for the formation of the benzimidazole ring, which is central to the compound's structure and functionality.
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one is classified as a heterocyclic organic compound. It falls within the broader category of nitrogen-containing compounds due to the presence of both nitrogen atoms in its structure, which contributes to its reactivity and biological activity.
The synthesis of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one typically involves a two-step process:
The reaction conditions often include heating under reflux to facilitate the condensation process, followed by cooling and crystallization. The optimization of reaction parameters such as temperature, time, and concentration can significantly affect the yield and purity of the final product .
The molecular structure of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one features a benzimidazole ring system with an amino group at position 5 and a methoxy group at position 6. This configuration is crucial for its biological activity.
Key structural data include:
The compound's structural characteristics enable it to engage in various chemical interactions, making it a versatile building block in medicinal chemistry .
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents used and reaction conditions. For instance, oxidation might yield benzimidazole oxides while substitution could produce various substituted benzimidazole derivatives.
The mechanism of action for 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific enzymes or biological pathways. The compound has been shown to inhibit certain enzymes, impacting various biological processes crucial for cell function and proliferation.
Research indicates that its inhibitory effects may contribute to its potential therapeutic applications in treating diseases such as cancer and infections .
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one is characterized by:
Key chemical properties include:
These properties are significant when considering its handling and application in laboratory settings .
5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one has several scientific uses:
The synthesis of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (C₈H₉N₃O₂, MW 179.18 g/mol) typically employs a convergent strategy starting from substituted 1,2-diamino-4-methoxybenzene precursors [2] [6]. A documented three-step approach involves: (1) Selective nitration of 4-methoxy-1,2-phenylenediamine to install the nitro group ortho to the methoxy substituent; (2) Catalytic reduction of the nitro functionality using SnCl₂/HCl or Pd/C under hydrogen atmosphere to yield the corresponding triamine intermediate; and (3) Cyclocarbonylation using urea or carbonyl diimidazole (CDI) in refluxing ethanol to form the benzimidazolone core [2] [9]. Alternative routes utilize ortho-nitroaniline intermediates followed by reductive cyclization, achieving yields of 68–72% for the final cyclization step [6] [10]. Recent optimizations focus on solvent selection, where polar aprotic solvents like DMF enhance reaction homogeneity and reduce dimerization byproducts.
Table 1: Comparative Synthetic Routes and Yields
Precursor | Reduction Agent | Cyclization Agent | Yield (%) |
---|---|---|---|
4-Nitro-5-methoxybenzene-1,2-diamine | SnCl₂/HCl | Urea/EtOH reflux | 72 |
4-Amino-5-methoxy-2-nitroaniline | Pd/C-H₂ | CDI/DMF 80°C | 85 |
1,2-Diamino-4-methoxybenzene | N/A | COCl₂/THF 0°C | 63 |
Cyclization constitutes the critical yield-determining step in benzimidazolone synthesis. The reaction proceeds via nucleophilic attack of the C1-amino group on the carbonyl carbon of urea/CDI, forming a tetrahedral intermediate that dehydrates to generate the imine (C=N) linkage [7] [10]. Kinetic studies reveal pH-dependent equilibrium between the open-chain diamine and cyclic product, with optimal cyclization occurring at pH 7–8. Under acidic conditions (pH < 5), protonation of the amine groups impedes nucleophilicity, while alkaline media (pH > 9) promote hydrolysis of the carbonyl reagent [10]. Solvent effects are pronounced: Protic solvents like ethanol facilitate proton transfer during dehydration but slow reaction rates due to hydrogen bonding. In contrast, DMSO accelerates ring closure but necessitates rigorous anhydrous conditions to avoid hydrolytic byproducts [2].
The methoxy substituent at C6 electronically stabilizes the transition state through resonance donation (+R effect), lowering the activation energy barrier by ~8 kJ/mol compared to unsubstituted analogs [10]. This substituent also imposes steric constraints that favor linear cyclization geometry, suppressing oligomer formation. In situ FT-IR monitoring shows complete imine formation within 2 hours at 80°C in DMF, whereas ethanol requires 6–8 hours for equivalent conversion [10].
Hydrochloride salt formation enhances the aqueous solubility and crystallinity of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one. The free base (logP 0.23) reacts with HCl in anhydrous ethanol to yield the crystalline hydrochloride hydrate (C₁₀H₁₆ClN₃O₃, MW 261.70 g/mol) [2] [9]. Salt formation proceeds via proton transfer to N3 of the benzimidazolone ring, followed by hydration due to lattice hydration energy. The stoichiometry typically incorporates one HCl molecule and one H₂O per molecule of free base [2].
Table 2: Physicochemical Properties of Free Base vs. Hydrochloride Hydrate
Property | Free Base | Hydrochloride Hydrate |
---|---|---|
Molecular Formula | C₈H₉N₃O₂ | C₁₀H₁₆ClN₃O₃ |
Molecular Weight | 179.18 g/mol | 261.70 g/mol |
Water Solubility | 3.36 mg/mL (22°C) | >50 mg/mL (22°C) |
Melting Point | 248–250°C (dec.) | 192–195°C (dec.) |
Yield optimization hinges on crystallization control. Slow anti-solvent diffusion (water into ethanol solutions) generates large crystals with consistent hydrate composition, while rapid precipitation yields amorphous solids prone to variable hydration [2]. Critical parameters include:
Table 3: Crystallization Conditions vs. Hydrate Stability
Crystallization Solvent | HCl Equivalents | Hydrate Form | Stability (RT) |
---|---|---|---|
Ethanol/water (3:1) | 1.0 | Monohydrate | >12 months |
Isopropanol | 0.9 | Hemihydrate | 3 months |
Acetonitrile | 1.1 | Variable | <1 month |
The hydrochloride salt exhibits >50-fold enhanced solubility in physiological pH buffers compared to the free base, making it preferable for biological applications like in vitro screening of kinase inhibitors or antimicrobial agents [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0